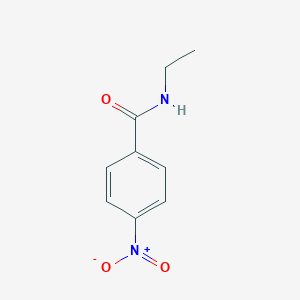

N-éthyl-4-nitrobenzamide

Vue d'ensemble

Description

Synthesis Analysis

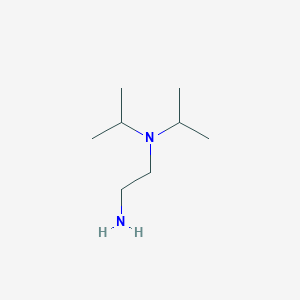

The synthesis of N-ethyl-4-nitrobenzamide and related compounds involves complex reactions, including the formation of nickel(II) complexes through the reaction with N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide. Such processes are characterized by the use of Fourier transform-infrared spectroscopy, elemental analysis, nuclear magnetic resonance spectroscopy, and mass spectrometry, highlighting the compound's complex structure and the intricate methods needed for its synthesis (Saeed et al., 2013).

Molecular Structure Analysis

The molecular structure of N-ethyl-4-nitrobenzamide has been analyzed through various techniques, including X-ray diffraction, revealing its bidentate nickel(II) complex formation. The crystal structure elucidates the compound's neutral, cis-configuration, providing insights into its coordination chemistry and structural attributes (Saeed et al., 2013).

Chemical Reactions and Properties

N-ethyl-4-nitrobenzamide participates in reactions leading to the formation of nickel sulfide nanocrystals, showcasing its potential as a precursor for material synthesis. The chemical reactions involve thermolysis, demonstrating the compound's reactivity and utility in nanomaterial production (Saeed et al., 2013).

Physical Properties Analysis

The physical properties of N-ethyl-4-nitrobenzamide, such as its solubility and distribution, have been studied to understand its behavior in various solvents. These properties are crucial for its application in different scientific and industrial contexts, indicating its versatility and potential for various applications (Ol’khovich et al., 2017).

Chemical Properties Analysis

The chemical properties of N-ethyl-4-nitrobenzamide, including its ability to form complexes and participate in chemical vapor deposition, have been extensively studied. These investigations highlight its reactivity and the potential for creating nanostructured materials, demonstrating its importance in the development of new materials and chemical processes (Saeed et al., 2013).

Applications De Recherche Scientifique

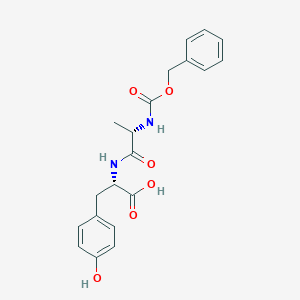

Synthèse des benzamides

« N-éthyl-4-nitrobenzamide » est un type de benzamide. Les benzamides sont synthétisés par condensation directe d'acides benzoïques et d'amines sous irradiation ultrasonique en présence de liquide ionique acide de Lewis immobilisé sur de la terre de diatomées . Cette méthode est avantageuse en raison de l'utilisation d'un catalyseur supérieur et récupérable, des temps de réaction courts, d'une procédure simple, d'un rendement élevé et d'un processus respectueux de l'environnement .

Applications pharmaceutiques

Les benzamides sont largement utilisées dans l'industrie pharmaceutique. On les retrouve dans les structures de composés médicamenteux potentiels tels que la lopéramide (antidiarrhéique), l'acétaminophène (analgésique), la lidocaïne (anesthésique local), l'atorvastatine (abaisseur du cholestérol), le lisinopril (inhibiteur de l'enzyme de conversion de l'angiotensine), le valsartan (blocage des récepteurs de l'angiotensine-II), le sorafénib et le diltiazem (bloqueurs des canaux calciques utilisés dans le traitement de l'angine de poitrine et de l'hypertension), le lipitor et le vyvanse .

Applications industrielles

Les benzamides, y compris « this compound », sont également utilisées dans des industries telles que le papier, le plastique et le caoutchouc .

Produit intermédiaire dans la synthèse d'agents thérapeutiques

Les benzamides sont utilisées comme produit intermédiaire dans la synthèse d'agents thérapeutiques .

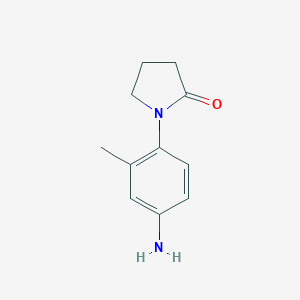

Activité antimicrobienne

Certains dérivés du 4-nitrobenzamide ont montré une activité antimicrobienne. Par exemple, les composés 3a et 3a1 se sont avérés les plus actifs par rapport aux autres composés synthétisés .

Recherche chimique

« this compound » et des composés similaires peuvent être utilisés en recherche chimique, par exemple dans l'étude des mécanismes réactionnels .

Safety and Hazards

“N-ethyl-4-nitrobenzamide” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

The future directions for “N-ethyl-4-nitrobenzamide” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Since benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents, new synthetic methods for this type of compounds can be of considerable importance .

Propriétés

IUPAC Name |

N-ethyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-2-10-9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUZNEBLPIHWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324493 | |

| Record name | N-ethyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50445-50-6 | |

| Record name | 50445-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-ethyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

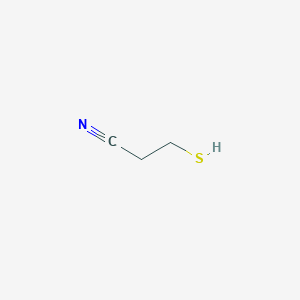

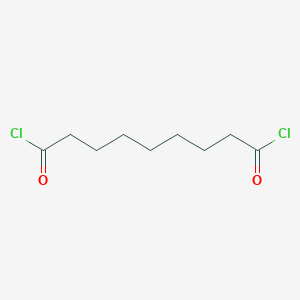

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.1.0]pentane](/img/structure/B87172.png)

![Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester](/img/structure/B87188.png)